(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid Fmoc-(r)-3-amino-3-phenylpropionic acid

Brand Name: Vulcanchem
CAS No.: 220498-02-2
VCID: VC21542810
InChI: InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
SMILES: C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

CAS No.: 220498-02-2

Cat. No.: VC21542810

Molecular Formula: C24H21NO4

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid - 220498-02-2

CAS No. 220498-02-2
Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
IUPAC Name (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Standard InChI InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Standard InChI Key PTSLRPMRTOVHAB-JOCHJYFZSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identity and Structure

Molecular Characteristics

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is a phenylalanine derivative characterized by the Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the amino functionality . This protection strategy is widely employed in peptide synthesis due to its selective removal under mild basic conditions while maintaining stability under acidic conditions. The compound has a molecular formula of C24H21NO4 and a molecular weight of 387.43, with CAS registry number 220498-02-2 . The (R)-configuration indicates the specific stereochemistry at the chiral center, distinguishing it from its (S)-enantiomer.

Physical Properties

While specific data on this particular compound is limited in the search results, related Fmoc-protected phenylalanine derivatives typically exhibit certain physical characteristics. Structurally similar compounds appear as white to light yellow crystalline powders . The Fmoc-Phe-OH derivatives, which share structural similarities with our target compound, have melting points ranging between 180-187°C and approximate boiling points around 513.39°C . The density of similar compounds is roughly estimated at 1.2379, though this may vary for the specific (R)-enantiomer under discussion .

Solubility Profile

The compound demonstrates characteristic solubility patterns typical of Fmoc-protected amino acids. It is highly hydrophobic, dissolving readily in organic solvents like DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) . This solubility profile makes it particularly suitable for peptide synthesis protocols where organic solvents are commonly employed. Storage recommendations suggest maintaining the compound at -20°C for optimal stability .

Research Applications

Peptide Synthesis

The primary application of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid lies in peptide synthesis, particularly using Fmoc solid-phase peptide synthesis methodology . In this context, the compound serves as a building block for constructing peptides with specific stereochemistry. The Fmoc protecting group allows for orthogonal protection strategies, enabling selective deprotection without affecting other functional groups in complex peptide synthesis protocols.

Biochemical Research

Beyond its role in peptide synthesis, this compound has potential applications as a biochemical tool. Related Fmoc-Phe-OH derivatives have been investigated as potential inhibitors of IGF-I and IGF-Binding Protein-5 complexes, suggesting similar potential for the (R)-enantiomer . Additionally, Fmoc-protected amino acids and their derivatives have been used in the preparation of deltorphin derivatives with various pharmacological properties .

Analytical Characterization

Chromatographic Analysis

The analytical characterization of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid and related compounds often employs chromatographic techniques, particularly for enantioseparation studies. Comprehensive chromatographic data has been collected for various Fmoc-protected amino acids, including Fmoc-Phe-OH, which shares structural similarities with our target compound .

Table 1: Chromatographic Parameters for Fmoc-Phe-OH Separation

Column Typek₁αRsElution Sequence
ZWIX(+)™0.381.632.11D < L
QN-AX™3.261.557.74D < L

Note: k₁ represents retention factor, α is the separation factor, and Rs is the resolution

The data demonstrates that Quinine-based zwitterionic chiral stationary phases (CSPs) are effective for the enantioseparation of Fmoc-protected amino acids. The QN-AX™ column shows superior retention (k₁) and resolution (Rs) compared to the ZWIX(+)™ column for Fmoc-Phe-OH . These findings may be applicable to the chromatographic analysis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid.

Temperature Effects on Separation

Temperature plays a significant role in the chromatographic behavior of Fmoc-protected amino acids. Studies have shown that retention factors (k₁) and separation factors (α) typically decrease with increasing temperature . This relationship follows van't Hoff behavior, indicating that the separation process is enthalpy-driven. Such temperature dependencies should be considered when developing analytical methods for the characterization of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid.

Self-Assembly Behavior

Comparison with Peptoid Analogues

Comparative studies between Fmoc-Phe amino acids and corresponding peptoid derivatives have revealed interesting differences in self-assembly patterns. While Fmoc-Phe derivatives predominantly form one-dimensional nanofibrils, their peptoid counterparts preferentially assemble into two-dimensional nano- and microsheets with crystalline properties . This difference has been attributed to altered hydrogen bonding capabilities and benzyl side chain presentation geometry in the peptoid analogues . These findings suggest that the specific stereochemistry of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid may influence its self-assembly behavior in ways that could be exploited for specialized applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator